molecular formula C16H17N3O2 B2740312 (E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-(furan-2-ylmethylene)acetohydrazide CAS No. 681479-30-1

(E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-(furan-2-ylmethylene)acetohydrazide

Cat. No. B2740312
CAS RN: 681479-30-1
M. Wt: 283.331
InChI Key: PMWUONZCDDIMGM-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activity : A study described the synthesis of quinoline derivatives and their evaluation for antimicrobial activities. These compounds, including variants of acetohydrazide, showed significant inhibition of bacterial and fungal growth, underscoring their potential as antimicrobial agents (Ahmed et al., 2006).

  • Tyrosinase Inhibitors : In another research, derivatives of quinoline, specifically 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide, were synthesized and found to be potent tyrosinase inhibitors. This suggests their utility in treating conditions like hyperpigmentation and as potential agents in cosmetic products to manage skin tone (Dige et al., 2019).

  • Analgesic Activity : Some quinoline derivatives have been synthesized and evaluated for their analgesic properties. These compounds show potential as pain-relieving agents, indicating their applicability in developing new analgesics (Saad et al., 2011).

Potential Therapeutic Applications

  • Antitumor Agents : A novel approach involved the synthesis of (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as antitumor agents. These compounds were found to activate procaspase-3, suggesting their potential in cancer therapy (Dung et al., 2022).

  • Antibacterial and Anti-inflammatory : Quinoline attached-furan-2(3H)-ones have shown significant anti-inflammatory and antibacterial properties. These compounds exhibit reduced gastrointestinal toxicity and lipid peroxidation, presenting a safer profile for potential therapeutic use (Alam et al., 2011).

properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(18-17-11-14-7-4-10-21-14)12-19-9-3-6-13-5-1-2-8-15(13)19/h1-2,4-5,7-8,10-11H,3,6,9,12H2,(H,18,20)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWUONZCDDIMGM-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)NN=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)N/N=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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